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Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126 Get Quote

Technical Support Center: JNJ-31020028
Disclaimer: This document is intended for research professionals and is based on publicly

available preclinical data. There is a notable lack of published studies on the potential toxic

effects of chronic administration of JNJ-31020028. The information provided herein is for

guidance and troubleshooting in a research context and should not be interpreted as a

comprehensive toxicological profile.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-31020028 and what is its primary mechanism of action?

JNJ-31020028 is a selective and brain-penetrant small molecule antagonist of the

neuropeptide Y (NPY) Y2 receptor.[1][2][3] It exhibits high affinity for both human and rat Y2

receptors and has over 100-fold selectivity against other NPY receptors (Y1, Y4, and Y5).[2][4]

Its primary mechanism is to block the presynaptic Y2 autoreceptors, which normally inhibit the

release of NPY and other neurotransmitters like norepinephrine.[2][5] By antagonizing these

receptors, JNJ-31020028 can increase the local concentration of NPY.[5]

Q2: What are the known in-vivo effects of JNJ-31020028 in preclinical models?

In preclinical studies, JNJ-31020028 has been shown to have antidepressant-like effects in the

olfactory bulbectomized rat model after chronic intracerebroventricular administration.[1] It has

also been observed to block stress-induced increases in plasma corticosterone and normalize
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food intake in stressed animals without affecting their basal levels.[2] However, it was found to

be ineffective in several anxiety models.[2]

Q3: Is there any information on the potential toxic effects of chronic JNJ-31020028

administration?

Based on a comprehensive review of publicly available literature, there are no dedicated

studies on the chronic toxicity or long-term safety of JNJ-31020028. One study involving

"chronic administration" referred to a 10-day intracerebroventricular infusion to assess

behavioral effects, not toxicology.[1] Researchers should be aware of this data gap when

designing long-term experiments.

Q4: Are there any known class-specific toxicities for NPY Y2 receptor antagonists?

There is no well-established toxicological profile for NPY Y2 receptor antagonists as a class. It

has been suggested that these antagonists might not have severe mechanism-based toxicity

due to the mild phenotype of Y2 receptor knockout mice.[5] However, a study with another Y2

receptor antagonist, BIIE0246, showed that its chronic peripheral administration could lead to

weight gain and metabolic disturbances in mice, particularly those on a high-fat diet.[6] This

suggests that metabolic parameters should be carefully monitored during chronic studies with

Y2 receptor antagonists.

Troubleshooting Guides
Issue 1: Unexpected Metabolic Changes in Long-Term
Studies

Problem: Researchers observe significant weight gain, altered glucose levels, or other

metabolic disturbances in animals receiving chronic administration of JNJ-31020028.

Potential Cause: While not directly reported for JNJ-31020028, other Y2 receptor antagonists

have been shown to induce metabolic changes.[6] The Y2 receptor is involved in energy

homeostasis, and its long-term blockade might disrupt this balance.

Troubleshooting Steps:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19953226/
https://pubmed.ncbi.nlm.nih.gov/19953226/
https://pubmed.ncbi.nlm.nih.gov/23103057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3394504/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00319/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00319/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor Metabolic Parameters: Proactively measure body weight, food and water intake,

fasting glucose, and insulin levels at baseline and regular intervals throughout the study.

Control for Diet: Be aware that diet can significantly impact the metabolic effects of Y2

receptor antagonism. Ensure that the diet of the control and treatment groups is consistent

and reported.[6]

Dose-Response Assessment: If metabolic effects are observed, consider performing a

dose-response study to identify a potential therapeutic window with minimal metabolic side

effects.

Pair-Feeding Studies: To distinguish between direct metabolic effects and those secondary

to changes in food intake, a pair-feeding study could be implemented.

Issue 2: Lack of Expected Anxiolytic Effect
Problem: JNJ-31020028 does not produce an anxiolytic effect in a specific behavioral

paradigm.

Potential Cause: JNJ-31020028 has been reported to be ineffective in a variety of anxiety

models, although it can block stress-induced corticosterone elevation.[2] The role of Y2

receptors in anxiety is complex and may be context-dependent.

Troubleshooting Steps:

Confirm Target Engagement: Ensure that the administered dose is sufficient to occupy the

Y2 receptors in the brain. Ex vivo receptor occupancy studies can be performed to confirm

this.[2]

Select Appropriate Models: The anxiolytic-like effects of Y2 receptor antagonists may only

be apparent under specific stress conditions. Consider models that involve a significant

stress component.

Measure Physiological Correlates of Stress: In addition to behavioral readouts, measure

physiological markers of stress, such as plasma corticosterone, where JNJ-31020028 has

shown an effect.[2]
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Quantitative Data
Table 1: In Vitro Receptor Binding Affinity and
Functional Activity

Receptor Species Assay Type Value

Y2 Human
Binding Affinity

(pIC50)
8.07 ± 0.05

Y2 Rat
Binding Affinity

(pIC50)
8.22 ± 0.06

Y2 Human
Functional

Antagonism (pKB)
8.04 ± 0.13

Data sourced from Shoblock et al., 2009.[2]

Table 2: Pharmacokinetic Parameters in Rats (10 mg/kg,
s.c.)

Parameter Value Unit

Cmax 4.35 µmol/l

Tmax 0.5 hours

Half-life 0.83 hours

Bioavailability (s.c.) 100 %

Bioavailability (oral) 6 %

Data sourced from Selleck Chemicals product information, referencing Shoblock et al., 2009.[4]

Experimental Protocols
Protocol 1: In Vitro Y2 Receptor Binding Assay

Objective: To determine the binding affinity of JNJ-31020028 for the Y2 receptor.

Methodology:
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Cell Culture: Use KAN-Ts cells endogenously expressing human Y2 receptors or

membrane preparations from rat hippocampus for rat Y2 receptors.

Radioligand: Utilize [125I]-PYY (Peptide YY) as the radioligand.

Assay: Perform competitive binding assays by incubating cell membranes with a fixed

concentration of [125I]-PYY and varying concentrations of JNJ-31020028.

Detection: After incubation, separate bound from free radioligand by filtration and measure

radioactivity using a gamma counter.

Analysis: Calculate the IC50 value (the concentration of JNJ-31020028 that inhibits 50%

of specific [125I]-PYY binding) and convert it to a pIC50 value (-log(IC50)).

This protocol is based on the methodology described by Shoblock et al., 2009.[2]

Protocol 2: In Vivo Assessment of Stress-Induced
Corticosterone Release

Objective: To evaluate the effect of JNJ-31020028 on the physiological stress response.

Methodology:

Animals: Use male Wistar rats.

Drug Administration: Administer JNJ-31020028 or vehicle subcutaneously (s.c.) at desired

doses (e.g., 1-10 mg/kg).

Stress Induction: Subject the animals to a stressor (e.g., forced swim test or restraint

stress) at a specific time point after drug administration.

Blood Sampling: Collect blood samples (e.g., via tail-nick or cardiac puncture) at baseline

and after the stressor.

Hormone Analysis: Centrifuge the blood to separate plasma and measure corticosterone

levels using a commercially available ELISA or RIA kit.
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Analysis: Compare the corticosterone levels between vehicle-treated and JNJ-31020028-

treated groups in both stressed and non-stressed conditions.

This protocol is based on the in-vivo experiments described by Shoblock et al., 2009.[2]
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Caption: NPY Y2 receptor signaling pathway and mechanism of JNJ-31020028 action.
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Caption: General experimental workflow for preclinical evaluation of a Y2 antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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